molecular formula C16H13N5O3 B4578702 Benzoic acid, 3-[[4-(1H-tetrazol-1-yl)benzoyl]amino]-, methyl ester CAS No. 924829-01-6

Benzoic acid, 3-[[4-(1H-tetrazol-1-yl)benzoyl]amino]-, methyl ester

Cat. No.: B4578702
CAS No.: 924829-01-6
M. Wt: 323.31 g/mol
InChI Key: AYUSTJNIYNDYJT-UHFFFAOYSA-N
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Description

Benzoic acid, 3-[[4-(1H-tetrazol-1-yl)benzoyl]amino]-, methyl ester is a complex organic compound that features a benzoic acid core with a tetrazole ring and a methyl ester group

Scientific Research Applications

Safety and Hazards

Tetrazoles are burst vigorously on exposed to shock, fire, and heat on friction. They release carbon monoxide, carbon dioxide, and harmful nitrogen oxide when heated or burned .

Future Directions

Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications. They have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . Therefore, the future research directions could focus on exploring these properties further.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-[[4-(1H-tetrazol-1-yl)benzoyl]amino]-, methyl ester typically involves multiple steps. One common method includes the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile. This reaction can be catalyzed by various agents, including zinc salts or organocatalysts, under conditions such as microwave heating or the use of solvents like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve scalable and eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to ensure high yields and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-[[4-(1H-tetrazol-1-yl)benzoyl]amino]-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Conditions may vary from room temperature to elevated temperatures, depending on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted benzoic acid derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 3-[[4-(1H-tetrazol-1-yl)benzoyl]amino]-, methyl ester is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring’s ability to mimic carboxylic acids and its electron-donating and electron-withdrawing properties make this compound particularly versatile in various applications .

Properties

IUPAC Name

methyl 3-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3/c1-24-16(23)12-3-2-4-13(9-12)18-15(22)11-5-7-14(8-6-11)21-10-17-19-20-21/h2-10H,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUSTJNIYNDYJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701214073
Record name Methyl 3-[[4-(1H-tetrazol-1-yl)benzoyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701214073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924829-01-6
Record name Methyl 3-[[4-(1H-tetrazol-1-yl)benzoyl]amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924829-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[[4-(1H-tetrazol-1-yl)benzoyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701214073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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